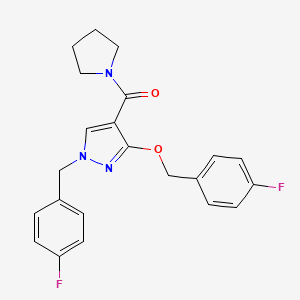

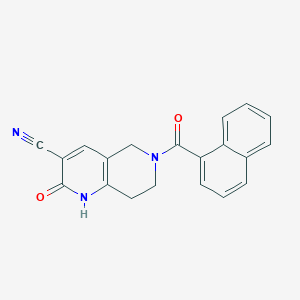

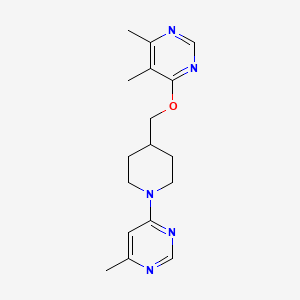

![molecular formula C23H17N3O B2959096 4-Benzyl-2-phenylimidazo[1,2-a]benzimidazole-1-carbaldehyde CAS No. 59526-24-8](/img/structure/B2959096.png)

4-Benzyl-2-phenylimidazo[1,2-a]benzimidazole-1-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-Benzyl-2-phenylimidazo[1,2-a]benzimidazole-1-carbaldehyde” is a compound that falls under the category of imidazole-containing compounds . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties .

Synthesis Analysis

The synthesis of imidazole derivatives typically involves the condensation of benzene rings possessing nitrogen-containing functional groups at ortho position with various reagents . A series of phenyl- and alkylthiocarbamides were synthesized by the reaction of 2,9-disubstituted imidazo-[1,2-a]benzimidazoles with phenyl- and alkylisothiocyanates .Molecular Structure Analysis

The molecular structure of imidazole-containing compounds like “this compound” is complex. It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

Imidazole derivatives react with isocyanates and isothiocyanates at the heterocycle 3-position to form the corresponding carbamides and thiocarbamides . This is one method for functionalizing these compounds .Scientific Research Applications

Antiproliferative Activity

One area of research has focused on the synthesis of novel compounds for antiproliferative purposes. For instance, a study by Ashok et al. (2020) reported the microwave-assisted synthesis of novel 1,2,3-triazole-based pyrazole aldehydes and their benzimidazole derivatives. These compounds were evaluated for their antiproliferative activity against cancer cell lines, with certain derivatives showing potent activity, highlighting their potential in cancer research (Ashok et al., 2020).

Fluorescence and Spectroscopic Properties

The synthesis and investigation of the fluorescence properties of benzimidazole compounds have also been a significant area of research. Ren et al. (2012) synthesized benzimidazole compounds containing a pyrazole group and performed quantum chemistry calculations to understand their spectroscopic properties and electronic structure. Their findings suggest these compounds have potential applications in time-resolved fluoroimmunoassay and DNA probes due to their stable structure and strong fluorescence (Ren et al., 2012).

Green Chemistry and Catalysis

Research on environmentally friendly synthesis methods has led to the development of efficient procedures for creating benzimidazole derivatives. Saha et al. (2009) presented a simple and efficient method for synthesizing 2-substituted benzimidazoles using an ionic liquid, 1-methyl-3-pentylimidazolium tetrafluoroborate, at room temperature. This method is notable for its lack of organic solvent and the recyclability of the ionic liquid, aligning with principles of green chemistry (Saha et al., 2009).

Synthesis and Structural Analysis

The synthesis of benzimidazole derivatives and the analysis of their structures have been key aspects of research. A study by Shelkar et al. (2013) highlighted the synthesis of substituted benzimidazoles, benzothiazoles, and benzoxazoles using nano ceria as an efficient catalyst. This research contributes to the broader field of heterocyclic chemistry by providing a method for creating compounds with potential biological and chemical applications (Shelkar et al., 2013).

Mechanism of Action

Target of action

The compound contains an imidazole ring, which is a common structure in many biologically active compounds . Imidazole derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, the targets of this compound could be diverse depending on the specific functional groups present in the molecule.

Biochemical pathways

Without specific information, it’s hard to say which biochemical pathways this compound might affect. Given the wide range of activities associated with imidazole derivatives, it’s likely that multiple pathways could be involved .

Action environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, reactions at the benzylic position can be influenced by the aromatic stabilization of the ring .

Future Directions

The future directions for research on “4-Benzyl-2-phenylimidazo[1,2-a]benzimidazole-1-carbaldehyde” and similar compounds could include further exploration of their biological activities and potential therapeutic applications. Given the broad range of activities exhibited by imidazole derivatives, these compounds could be promising candidates for the development of new drugs .

properties

IUPAC Name |

4-benzyl-2-phenylimidazo[1,2-a]benzimidazole-1-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17N3O/c27-16-21-22(18-11-5-2-6-12-18)24-23-25(15-17-9-3-1-4-10-17)19-13-7-8-14-20(19)26(21)23/h1-14,16H,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNJLSRTZTIQXAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3N4C2=NC(=C4C=O)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

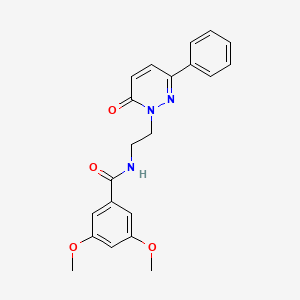

![5-{[4-(Trifluoromethoxy)phenyl]methyl}-1,3-thiazol-2-amine](/img/structure/B2959021.png)

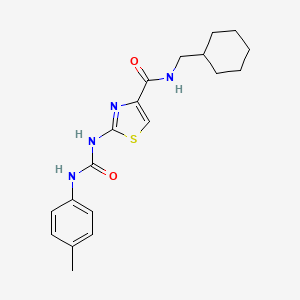

![N-cyclohexyl-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2959025.png)

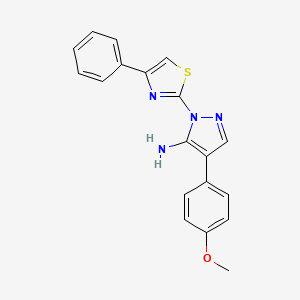

![N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-2-{[3-(trifluoromethyl)phenyl]sulfanyl}acetamide](/img/structure/B2959033.png)

![2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2959035.png)